Spinosyn K

Description

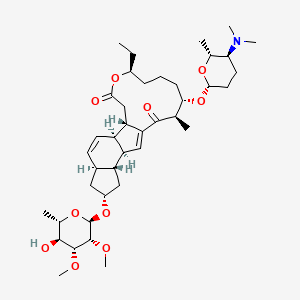

Structure

2D Structure

Properties

Molecular Formula |

C40H63NO10 |

|---|---|

Molecular Weight |

717.9 g/mol |

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)38(45-7)37(44)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37+,38-,39-,40+/m1/s1 |

InChI Key |

JVXKZYLRDBNKCL-KXRJSVEISA-N |

SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)O)OC)OC)C)OC6CCC(C(O6)C)N(C)C |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)O)OC)OC)C)OC6CCC(C(O6)C)N(C)C |

Synonyms |

spinosyn K spinosyn-K |

Origin of Product |

United States |

Biosynthesis of Spinosyn K

Regulatory Mechanisms Governing Spinosyn K Biosynthesis

Transcriptional and Translational Control of Biosynthetic Genes

The regulation of spinosyn biosynthesis is complex and not yet fully elucidated. While a pathway-specific regulator for the spinosyn gene cluster has not been clearly identified, pleiotropic regulators likely exert significant influence on spinosad production. sci-hub.se Studies have indicated that the expression levels of methyltransferase genes, including spnK, are likely controlled to achieve the desired level of rhamnose methylation. nih.gov Overexpression of the complete spinosyn gene cluster in S. spinosa has been shown to significantly enhance spinosad production, correlating with the upregulation of genes within the cluster, thereby enhancing secondary metabolism. researchgate.netresearchgate.net

Metabolic Flux Analysis Pertinent to this compound Precursors

Metabolic flux analysis is a valuable tool for understanding and manipulating the flow of metabolites through biosynthetic pathways. Studies using comparative targeted metabolomic analysis have revealed increased metabolic flux towards butenyl-spinosyn precursors in engineered strains of Saccharopolyspora pogona, a related species that produces butenyl-spinosyns. frontiersin.orgbohrium.comresearchgate.net While specific metabolic flux analysis directly pertaining to this compound precursors is not extensively detailed in the provided results, research on spinosad biosynthesis in S. spinosa highlights the importance of precursors like pyruvate (B1213749), which serves as a crucial precursor for spinosad biosynthesis. nih.gov Downregulating genes involved in pyruvate shunting, such as pyc, gltA1, and atoB3, has been shown to redirect metabolic flux towards spinosad biosynthesis, leading to increased yields. nih.gov The supply of deoxysugar precursors, including those for rhamnose, has also been identified as a limiting step in spinosad biosynthesis. researchgate.netasm.org Duplication of genes involved in the early steps of deoxysugar biosynthesis has significantly increased spinosyn yield. oup.comresearchgate.netasm.org

Microbial Strain Engineering for Enhanced this compound Production

Enhancing the production of spinosyns, including this compound, from Saccharopolyspora spinosa has been a significant area of research. Various strategies, including classical mutagenesis and metabolic engineering, have been employed to improve strain performance and increase yields. researchgate.netnih.govzju.edu.cnmdpi.comresearchgate.net

Directed Mutagenesis Strategies for Saccharopolyspora spinosa

Directed mutagenesis, often in conjunction with random mutagenesis, has been used to develop high-producing S. spinosa strains. Random mutagenesis methods, such as UV irradiation and treatment with chemical mutagens like NTG, have successfully generated strains with increased spinosyn production. frontiersin.orgnih.govzju.edu.cnmdpi.complos.orgnih.gov Rational screening procedures following mutagenesis, selecting for traits like resistance to spinosad or rhamnose analogs, have also led to the isolation of higher-yielding mutants. researchgate.netzju.edu.cn For instance, a strain obtained through UV mutagenesis and rational screening showed a significant increase in spinosad production compared to the parental strain. zju.edu.cn

Metabolic Engineering Approaches for Biosynthetic Pathway Optimization

Metabolic engineering plays a crucial role in optimizing the spinosyn biosynthetic pathway for enhanced production. Strategies include the overexpression of genes involved in precursor biosynthesis, the duplication of spinosyn gene clusters, and the modulation of transcriptional regulators. oup.comsci-hub.seresearchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.org Overexpression of genes involved in rhamnose synthesis and methionine adenosyltransferase has effectively improved butenyl-spinosyn production in Saccharopolyspora pogona. frontiersin.org Similarly, duplication of spinosyn genes linked to the polyketide synthase genes stimulated the final steps of biosynthesis in S. spinosa. oup.com Integrating and expressing oxygen-binding proteins, such as hemoglobin genes, within the S. spinosa chromosome has also been explored as a metabolic engineering approach to increase spinosyn production. google.com Computational guided engineering approaches, including genome-scale metabolic network reconstruction, are being used to better understand the metabolism of S. spinosa and guide strain design for improved spinosad production. researchgate.net Overexpression or co-expression of lipase-encoding genes has also been shown to increase spinosad yield, particularly in the presence of exogenous triacylglycerols, suggesting the importance of carbon source metabolism. researchgate.net

Table 1: Examples of Strain Engineering Strategies and Their Impact on Spinosyn Production

| Strategy | Method | Organism | Observed Effect on Spinosyn Production | Citation |

| Random Mutagenesis + Rational Screening | UV mutagenesis, selection for resistance (spinosad, rhamnose, DOG) | Saccharopolyspora spinosa | 121% increase in spinosad production in a specific mutant strain. | zju.edu.cn |

| Combinatorial Overexpression of Primary Metabolism Genes | Overexpression of sp1322 and sp6746 | Saccharopolyspora pogona | 77.1% higher butenyl-spinosyn production. | frontiersin.org |

| Duplication of Deoxysugar Biosynthetic Genes | Duplication of gtt and gdh genes | Saccharopolyspora spinosa | Significant improvement in spinosyn yield. | oup.comasm.org |

| Overexpression of Complete spn Gene Cluster | CRISPR/Cas9-mediated TAR cloning | Saccharopolyspora spinosa | 124% increase in spinosad yield. | researchgate.netresearchgate.net |

| Downregulation of Pyruvate Shunting Genes | CRISPRi-mediated knockdown of pyc, gltA1, and atoB3 | Saccharopolyspora spinosa | 199.4% increase in spinosad yield. | nih.gov |

| Overexpression/Co-expression of Lipase Genes | Overexpression of lip886 and lip385 | Saccharopolyspora spinosa | Up to 5.5-fold increase in spinosad yield with exogenous TAG. | researchgate.net |

Heterologous Expression Systems for Spinosyn Production

Due to challenges in genetically manipulating Saccharopolyspora spinosa, such as high DNA methylation levels and unclear regulatory mechanisms, heterologous expression systems have been explored for spinosyn production. researchgate.netresearchgate.net The spinosyn gene cluster has been successfully cloned and expressed in various heterologous hosts, including Saccharopolyspora erythraea, Streptomyces albus, and Streptomyces coelicolor. sci-hub.seresearchgate.netasm.orgasm.orgcapes.gov.br Heterologous expression provides a platform for combinatorial biosynthesis and genetic engineering of the gene cluster. researchgate.net While initial yields in heterologous hosts were often lower than in the native producer, subsequent metabolic engineering and mutagenesis of these hosts have led to significant improvements in spinosad production. researchgate.netasm.orgasm.org For example, a recombinant S. erythraea strain achieved a spinosad titer of 830 mg/L after metabolic engineering and UV mutagenesis. asm.orgasm.org Omics-guided metabolic engineering approaches in Streptomyces hosts have also demonstrated substantial increases in spinosad production. capes.gov.br

Structural Elucidation and Characterization of Spinosyn K

Advanced Spectroscopic Methodologies for Structural Determination

Spectroscopic methods are crucial for determining the connectivity of atoms and the spatial arrangement within the Spinosyn K molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, COSY, TOCSY, HSQC, HMBC)

NMR spectroscopy is a primary tool for the structural determination of organic compounds like this compound. Techniques such as 1H-NMR, COSY, TOCSY, HSQC, and HMBC provide complementary information that allows for the assignment of proton and carbon signals and the identification of coupling patterns and correlations between different parts of the molecule.

1H-NMR: Provides information on the types of protons present and their chemical environments.

COSY (Correlation Spectroscopy): Reveals couplings between adjacent protons, helping to build spin systems.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a coupled spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and between different structural fragments.

While specific detailed NMR data for this compound was not extensively found in the search results, these techniques are standard for elucidating the structures of spinosyns, including the identification of the macrolactone core and the attached sugar moieties. Studies on other spinosyns like Spinosyn A and B demonstrate the application of these NMR methods for complete spectral assignment and structural confirmation.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound, providing a crucial piece of information for structural confirmation. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) coupled with high-resolution analyzers like Orbitrap or Time-of-Flight (TOF) are typically employed.

HRMS provides the mass-to-charge ratio (m/z) of the intact molecule or its fragments with high accuracy, allowing for the determination of the molecular formula. For this compound, the molecular formula is C40H63NO10, and its monoisotopic mass is approximately 717.4452 Da. nih.govuni.lu This information, combined with fragmentation patterns observed in tandem mass spectrometry (MS/MS), helps in piecing together the structure by identifying characteristic fragments corresponding to parts of the macrolactone core or the sugar residues.

Stereochemical Aspects and Conformational Analysis

The spinosyn structure, including this compound, contains multiple chiral centers, leading to complex stereochemistry. The biological activity of spinosyns is highly dependent on their specific stereochemical configuration. While explicit details on the stereochemical analysis and conformational analysis of this compound were not prominently featured in the search results, studies on related spinosyns like Spinosyn A highlight the importance of techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) in determining the relative stereochemistry and preferred conformations in solution. NOESY experiments reveal through-space correlations between protons, providing insights into the three-dimensional arrangement of the molecule.

Comparative Structural Analysis with Other Spinosyn Analogues

This compound is one of many spinosyn analogues produced by Saccharopolyspora spinosa or its mutated strains. lukasiewicz.gov.plcotton.org The structural differences between spinosyn analogues typically lie in variations in the substitution patterns on the macrolactone core and the sugar moieties, particularly the N-methylation of the forosamine (B98537) sugar and the O-methylation or hydroxylation patterns on the rhamnose sugar. lukasiewicz.gov.pl

This compound is described as a 4'-O-demethyl analogue, suggesting a difference in the methylation pattern of the rhamnose sugar compared to other spinosyns like Spinosyn A, which has a fully methylated rhamnose. cotton.org Comparative structural analysis using spectroscopic data, particularly NMR and MS, allows for the identification of these specific differences. By comparing the spectral data of this compound with those of known spinosyns like Spinosyn A (C41H65NO10) nih.govuni.lu and Spinosyn D (C42H67NO10) nih.govuni.lu, researchers can pinpoint the structural variations, such as the absence of a methyl group at the 4' position of the rhamnose in this compound (C40H63NO10). nih.govuni.lu These structural comparisons are vital for understanding the structure-activity relationships within the spinosyn family.

Here is a table summarizing some key structural data for this compound and related spinosyns based on the search results:

| Compound | Molecular Formula | Monoisotopic Mass (Da) | PubChem CID | Key Structural Differences (vs Spinosyn A) |

| This compound | C40H63NO10 | 717.4452 uni.lu | 23724548 nih.gov | 4'-O-demethyl cotton.org |

| Spinosyn A | C41H65NO10 | 731.4609 uni.lu | 443059 nih.gov | - |

| Spinosyn D | C42H67NO10 | 745.4765 uni.lu | 183094 nih.gov | Methyl group at C6 of the macrolactone newdrugapprovals.org |

| Spinosyn J | C40H63NO10 | 717.4452 uni.lu | 23724547 nih.gov | 3'-O-demethyl cotton.org |

| Spinosyn L | C41H65NO10 | 731.4608 nih.gov | 78135090 nih.gov | 3'-O-demethyl, Methyl group at C4 of macrolactone cotton.orgnih.gov |

| Spinosyn B | C40H63NO10 | 717.4452 uni.lu | 443060 metabolomicsworkbench.org | N-demethyl on forosamine uni.lu |

Analytical Methodologies for Spinosyn K

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in isolating spinosyn K from complex sample matrices and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with different detection methods nih.govx-mol.com.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

HPLC with Ultraviolet (UV) detection is a common method for determining this compound, particularly when analyzing residues in food and environmental matrices nih.govx-mol.com. This technique separates this compound and other spinosyns based on their differing affinities for a stationary phase and their interaction with a mobile phase acs.orgrsc.org. UV detection is suitable because spinosyns exhibit absorbance in the UV region, typically around 250 nm acs.orgrsc.org.

HPLC methods for spinosyn analysis often involve reversed-phase columns, such as C18 columns acs.orgrsc.org. The mobile phase typically consists of a mixture of organic solvents (like methanol (B129727) and acetonitrile) and water, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve peak shape and separation acs.orgepa.gov. The specific composition and gradient of the mobile phase are optimized to achieve adequate separation of this compound from co-eluting compounds acs.org.

For example, one method for determining spinosyns in citrus utilized a reversed-phase C18 column and an isocratic mobile phase of methanol, acetonitrile (B52724), and 2% aqueous ammonium acetate/acetonitrile (67:33) in a 44:44:12 ratio, with UV detection at 250 nm acs.org. This method allowed for the simultaneous determination of spinosyns A, D, K, B, and N-demethylspinosyn D acs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique frequently employed for the trace analysis of this compound, especially in complex matrices where lower detection limits are required acs.orgnih.govresearchgate.net. LC-MS/MS combines the separation power of LC with the identification and quantification capabilities of mass spectrometry acs.orgnih.govresearchgate.net.

In LC-MS/MS, after chromatographic separation, the analytes enter a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z) acs.orgresearchgate.net. Tandem mass spectrometry (MS/MS) provides additional selectivity by fragmenting the parent ions and monitoring specific product ions, which helps confirm the identity of this compound and reduces interference from matrix components acs.orgresearchgate.net.

Positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ionization techniques for spinosyn analysis by LC-MS/MS acs.orgresearchgate.net. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often employed to enhance sensitivity and specificity for target analytes like this compound acs.orgresearchgate.net.

LC-MS methods have been developed for determining this compound alongside other spinosyns in various crop matrices, including those difficult to analyze by HPLC-UV acs.orgnih.gov. These methods often involve extracting analytes and purifying the extracts before LC-MS analysis acs.orgnih.gov.

Sample Preparation and Matrix Effects in this compound Residue Analysis

Effective sample preparation is critical for the accurate analysis of this compound residues in diverse matrices, which can range from crops and food products to environmental samples acs.orgnih.govnih.govx-mol.com. The goal of sample preparation is to extract this compound from the matrix and remove interfering substances that could affect chromatographic separation or detector response acs.orgnih.govnih.govx-mol.com.

Common sample preparation techniques include extraction with organic solvents or mixtures of organic solvents and water acs.orgnih.govnih.govx-mol.comepa.gov. Acetonitrile and water mixtures are frequently used for extracting spinosyns from various matrices acs.orgnih.govepa.gov. Following extraction, cleanup steps are often necessary to reduce matrix effects acs.orgnih.govnih.govx-mol.com.

Solid phase extraction (SPE) is a widely used cleanup technique, employing different sorbents such as C18 or silica (B1680970) cartridges to selectively retain or elute spinosyns and matrix components acs.orgnih.govepa.gov. Liquid-liquid partitioning can also be employed for sample purification nih.govx-mol.com. Modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) methods, involving extraction with solvents like acetonitrile or ethyl acetate followed by dispersive SPE (dSPE) cleanup using sorbents like PSA, C18, and GCB, have also been applied for spinosyn analysis in complex matrices researchgate.netnih.gov.

Matrix effects refer to the influence of co-extracted compounds from the sample matrix on the ionization efficiency and signal intensity of the analyte in mass spectrometry, or on chromatographic separation and detection in HPLC-UV nih.govscielo.br. These effects can lead to signal suppression or enhancement, potentially affecting the accuracy of quantification nih.govscielo.br. While some studies on related spinosyns like spinosyn A and D have indicated no significant matrix effects in certain matrices chrom-china.comresearchgate.net, matrix effects can be dependent on the specific matrix and analyte nih.gov.

To compensate for matrix effects, analytical methods often utilize matrix-matched calibration standards, where calibration curves are prepared in blank matrix extracts instead of pure solvent researchgate.netnih.gov. This approach helps to ensure that the matrix effects on the standards are similar to those on the actual samples researchgate.netnih.gov.

Validation of Analytical Methods for Detection and Quantitation Limits

Method validation is an essential step to ensure that an analytical method is reliable and fit for its intended purpose, including the accurate detection and quantification of this compound acs.orgnih.govnih.govx-mol.comresearchgate.net. Validation parameters typically assessed include selectivity, linearity, accuracy, precision, limits of detection (LOD), and limits of quantitation (LOQ) acs.orgresearchgate.netthermofisher.com.

Selectivity demonstrates that the method can distinguish this compound from other components in the sample acs.orgresearchgate.net. Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range researchgate.netnih.gov. Accuracy is determined by analyzing fortified blank samples at different concentration levels and calculating the recovery of the analyte acs.orgnih.govresearchgate.net. Precision is evaluated by analyzing replicate fortified samples to assess the variability of the results (e.g., using relative standard deviation) researchgate.netresearchgate.net.

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, although not necessarily quantified acs.orgresearchgate.net. The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision acs.orgresearchgate.net. These limits are crucial for residue analysis, where the detection and quantification of low concentrations are often required acs.orgresearchgate.net.

Validated methods for this compound and other spinosyns in various matrices have reported LOQ values ranging from 0.001 to 0.040 µg/g, depending on the matrix and the specific method used acs.orgnih.govnih.govx-mol.comresearchgate.net. For instance, an LC-MS method for spinosyns in crop matrices reported a validated LOQ of 0.01 µg/g and an LOD of 0.003 µg/g acs.orgnih.gov. An HPLC-UV method reported validated LOQs ranging from 0.010 to 0.040 µg/g nih.govx-mol.com. Recoveries for this compound in validated methods are generally within acceptable ranges, indicating good accuracy acs.orgnih.gov.

Table 1 summarizes typical validation parameters reported for the analysis of spinosyns, including this compound, in various matrices.

| Analytical Technique | Matrix Examples | LOD (µg/g) | LOQ (µg/g) | Recovery (%) | RSD (%) | Citation |

| LC-MS | Alfalfa hay, wheat hay, wheat straw, sorghum fodder, corn stover | 0.003 | 0.01 | 69-96 | 4-15 | acs.orgnih.gov |

| HPLC-UV | Environmental and food matrices | Not specified | 0.010-0.040 | Not specified | Not specified | nih.govx-mol.com |

| HPLC-UV | Citrus crops, orange processed commodities | 0.003-0.006 | 0.01-0.02 | ~101 (this compound in oranges) | Not specified | acs.orgnih.gov |

| LC-MS/MS | Animal-derived products (chicken, pork, beef, egg, milk) | 0.0003-0.03 | 0.001-0.1 | 74-104 | ≤9.68 | researchgate.net |

| LC-MS/MS | Olive oils | ≤0.02 (for A&D) | Not specified | 80-119 | Adequate | researchgate.netresearchgate.net |

| LC-MS/MS | Foodstuffs | 0.2-0.5 (for A&D) | 0.5-1.0 (for A&D) | 76.2-114.0 | <10 | chrom-china.com |

Note: The table includes data for other spinosyns (A and D) as they are commonly analyzed alongside this compound in the cited methods. LOD and LOQ values for this compound specifically are often reported within the ranges provided for the group of spinosyns.

Table 2 illustrates recovery data for this compound in a specific matrix.

| Matrix | Analyte | Fortification Level (µg/g) | Recovery (%) | Citation |

| Oranges | This compound | 0.01 | 101 | acs.org |

Mechanism of Action and Biological Targets of Spinosyn K

Allosteric Interactions with Insect Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Spinosyns are known to act as allosteric activators of insect nicotinic acetylcholine receptors (nAChRs). cotton.orgpagepressjournals.orgpagepressjournals.orgpagepressjournals.orgresearchgate.netncl.edu.twnewdrugapprovals.orgekb.egwikipedia.orgresearchgate.netscielo.brelifesciences.orgfao.orgcapes.gov.brresearchgate.netnih.gov This interaction occurs at a site distinct from the orthosteric binding site where the neurotransmitter acetylcholine typically binds. newdrugapprovals.orgcapes.gov.brnih.gov The allosteric modulation by spinosyns leads to the disruption of normal acetylcholine neurotransmission. newdrugapprovals.org Evidence suggests that spinosads bind to a transmembrane site on the nAChR, similar to the interaction of ivermectin with glutamate-gated chloride channels. pagepressjournals.orgnih.gov This allosteric binding results in the persistent activation of the receptor. ncl.edu.tw

Modulation of Insect Nervous System Activity leading to Hyperexcitation

The primary consequence of spinosyn interaction with insect nAChRs is the hyperexcitation of the insect nervous system. cotton.orgpagepressjournals.orgnewdrugapprovals.orgekb.egwikipedia.orgorst.edu This uncontrolled neural activity manifests as involuntary muscle contractions and tremors, ultimately leading to prostration, paralysis, and death of the affected insect. newdrugapprovals.orgekb.egwikipedia.orgorst.edu This excitatory effect is consistent with the activation of nAChRs. pagepressjournals.orgresearchgate.net

Elucidation of Specific Receptor Subunits Involved (e.g., α6 nAChR)

Research has increasingly focused on identifying the specific nAChR subunits involved in spinosyn binding and activity. The α6 subunit of the insect nAChR has been identified as a key target for spinosyns. lukasiewicz.gov.plpagepressjournals.orgncl.edu.twelifesciences.orgresearchgate.netnih.govuniprot.orgdrugbank.comwikipedia.orgelifesciences.orgherts.ac.ukuniprot.org Studies, including those utilizing techniques like CRISPR/Cas9-mediated genome editing, have confirmed the critical role of the α6 subunit in spinosyn response and resistance in various insect species. researchgate.netuniprot.org Mutations in the α6 nAChR subunit are frequently associated with resistance to spinosyns in pest insects. researchgate.netnih.govwikipedia.orguniprot.org

Biological Target Spectrum in Non-Human Organisms

The biological target spectrum of spinosyns extends to various non-human organisms, with differential toxicity observed between target insect pests and non-target organisms.

Research on Insect Pest Species (General Spinosyns)

Spinosyns, including spinosad, have demonstrated broad-spectrum insecticidal activity against a wide range of insect pests across different orders, such as Lepidoptera, Diptera, Thysanoptera, and Coleoptera. cotton.orglukasiewicz.gov.plpagepressjournals.orgpagepressjournals.orgpagepressjournals.orgresearchgate.netekb.egresearchgate.netscielo.brfao.orgresearchgate.netorst.edu Their efficacy against these pests is primarily due to their potent neurotoxic effects mediated by the mechanisms described above. pagepressjournals.orgekb.egorst.edu

Specific studies have compared the activity of different spinosyns against insect pests. For instance, in bioassays using neonate tobacco budworm larvae (Heliothis virescens), Spinosyn K showed moderate activity with an LC50 between 1.4 and 3.5 ppm. cotton.orgcotton.org This is in contrast to Spinosyn A, the primary component of spinosad, which generally exhibits higher activity, and Spinosyn Y, which was found to be much less active (LC50 = 22 ppm). cotton.orgcotton.org These findings highlight that structural variations among spinosyns can lead to differences in their biological activity against specific pest species. cotton.orgcotton.org

The following table presents comparative LC50 data for Spinosyns A, K, O, and Y against neonate tobacco budworm larvae:

| Spinosyn | LC50 (ppm) |

| Spinosyn A | High Activity (Reference cotton.org indicates it's the most active) |

| This compound | 1.4 - 3.5 |

| Spinosyn O | 1.4 - 3.5 |

| Spinosyn Y | 22 |

Interactions with Non-Target Organisms, such as Beneficial Arthropods

A significant advantage of spinosyns, particularly spinosad, is their generally favorable toxicity profile towards many non-target organisms, including beneficial arthropods, compared to some conventional insecticides. cotton.orgpagepressjournals.orgresearchgate.netresearchgate.netscielo.brfao.orgcapes.gov.brorst.eduelifesciences.orgflybase.orgnih.gov However, the impact on beneficial arthropods can vary depending on the species, exposure route (contact or ingestion), and the specific spinosyn compound or formulation. capes.gov.brorst.eduelifesciences.orgflybase.orgnih.gov

While often considered less harmful to beneficial insects like predators and parasitoids, some studies have reported adverse effects of spinosad on certain non-target species, including some parasitoid wasps and predatory mites, particularly through direct contact or exposure to fresh residues. elifesciences.orgflybase.orgnih.gov Toxicity to bees is also a consideration, although the impact can be reduced once sprays have dried. capes.gov.brorst.eduflybase.org The selective toxicity of spinosyns is not fully understood but may involve differences in receptor sensitivity, metabolism, or uptake between different organisms. ekb.egelifesciences.org Research into the specific interactions of this compound with various non-target organisms is less extensively documented compared to spinosad, but its activity profile relative to other spinosyns suggests that its impact on non-target species would likely be within the broader range observed for the spinosyn class. cotton.orgcotton.org

Derivatives and Analogues of Spinosyn K

Naturally Occurring Spinosyn K Derivatives

Saccharopolyspora spinosa produces a complex mixture of spinosyns during fermentation, collectively known as the A83543 complex google.com. This compound is one of the naturally occurring factors identified within this complex lukasiewicz.gov.plgoogle.com. These natural spinosyns differ primarily in the presence or absence of methyl groups at specific positions on the rhamnose and forosamine (B98537) sugars, as well as on the tetracyclic ring system lukasiewicz.gov.plgoogle.com.

More than 20 different natural spinosyns have been described cotton.orggoogle.com. This compound is specifically mentioned as being isolated from mutated strains of S. spinosa lukasiewicz.gov.pl. Other naturally occurring spinosyns include the major components of spinosad, Spinosyn A and Spinosyn D, which differ by the presence of an additional methyl group at C-6 in Spinosyn D wikipedia.orgcotton.orgfao.org. Variations in the methylation of the rhamnose moiety are a common source of natural spinosyn diversity cotton.org.

Biosynthetic Engineering for Novel this compound Analogues

Biosynthetic engineering has played a significant role in expanding the diversity of spinosyn compounds, including the generation of novel analogues that may not occur naturally or are produced in very low quantities lukasiewicz.gov.plresearchgate.netacs.org. This approach involves manipulating the genes responsible for spinosyn biosynthesis in Saccharopolyspora spinosa lukasiewicz.gov.plresearchgate.netacs.org.

The spinosyn biosynthetic gene cluster has been identified, providing detailed information about the enzymes involved in the assembly of the polyketide backbone and the attachment and modification of the sugar moieties researchgate.netnih.gov. Enzymes like SpnG, a rhamnosyltransferase, are involved in adding sugars to the spinosyn aglycone and can exhibit relaxed substrate specificity, accepting different TDP-sugars, which can lead to the generation of derivatives with potentially enhanced biological activity nih.gov.

Genetic engineering techniques, such as directing starter unit incorporation into the polyketide synthase (PKS), have been used to generate new spinosyn analogues acs.org. Supplementation of culture media with exogenous carboxylic acids has also led to the incorporation of novel elements and the production of new spinosyn molecules, some with potent insecticidal activities acs.org. Furthermore, metabolic engineering of the spinosyn biosynthetic gene cluster has resulted in analogues like 21-cyclobutyl-spinosyn A and D, which showed improved activity against certain pests compared to Spinosyn A and D researchgate.netresearchgate.net.

While specific details on the biosynthetic engineering directly targeting the production of novel this compound analogues are less widely reported compared to efforts on major spinosyns like A and D, the general principles and techniques applied to the spinosyn biosynthetic pathway are applicable to generating variations around the this compound structure. Manipulating the genes responsible for rhamnose methylation, for instance, could directly influence the production of this compound (a 4'-O-demethyl analogue) or lead to the creation of other derivatives with altered methylation patterns on the rhamnose sugar cotton.orgacs.org.

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of spinosyns affect their biological activity researchgate.netcotton.orgnih.gov. These studies have been extensively conducted across the spinosyn family to identify key structural features responsible for insecticidal potency and spectrum researchgate.netcotton.orgiu.edu.

This compound, being a naturally occurring spinosyn, has been included in some of these SAR studies, often in comparison to the more abundant and highly active spinosyns A and D cotton.org. Small changes in the spinosyn structure can lead to significant differences in biological activity, particularly modifications to the tetracyclic ring and the rhamnose sugar cotton.org.

Studies have shown that spinosyns with variations in the rhamnose sugar methylation can have altered activity cotton.org. For example, spinosyns lacking a methyl group at the 2'-position of the rhamnose moiety (like spinosyn H and its analogues) were generally less active than spinosyn A, with some exceptions cotton.org. Similarly, the absence of a methyl group at the 3'-position of the rhamnose (like spinosyn J and its analogues) greatly diminishes activity researchgate.netcotton.org.

This compound, which is 4'-O-demethyl, has been noted as being relatively active, with LC50 values within an order of magnitude of spinosyn A in some studies cotton.org. This suggests that the methylation status at the 4'-position of the rhamnose sugar is important for activity, but its removal does not lead to as drastic a loss of potency as the removal of the 3'-methyl group cotton.org.

SAR studies also consider whole-molecule properties. For instance, an analysis suggested that the most active spinosyns are associated with relatively smaller values for the whole molecule Mopac dipole moment and tend to be more lipophilic cotton.org.

Modifications to the tetracyclic ring system and the forosamine sugar also influence activity cotton.orgd-nb.info. Removal of the forosamine sugar can result in a large loss of insecticidal activity d-nb.info.

These studies have guided the development of semi-synthetic derivatives, or spinosoids, such as spinetoram, which was developed based on SAR studies and involves modifications to spinosyns J and L, resulting in improved activity and duration of control researchgate.netresearchgate.netrsc.orgpagepressjournals.org.

Influence of Substituent Variations on Biological Activity

The influence of substituent variations on the biological activity of spinosyns, including insights relevant to this compound, is a key aspect of SAR studies. The spinosyn structure has several positions where variations can occur, including the macrolide core, the forosamine sugar, and the rhamnose sugar cotton.orglukasiewicz.gov.plgoogle.com.

Variations in the rhamnose sugar are particularly impactful cotton.org. As mentioned, the methylation pattern on the rhamnose sugar significantly affects insecticidal activity cotton.org. The 4'-O-demethylation present in this compound results in a compound that retains a notable level of activity compared to spinosyn A, unlike the more significant loss of activity seen with 3'-O-demethylation cotton.org. This highlights the differential importance of methylation at different positions on the rhamnose sugar.

The presence and nature of the sugar moieties are critical. The removal of either the forosamine or rhamnose sugar generally leads to a significant reduction or complete loss of insecticidal activity d-nb.info. The specific structure of the forosamine sugar and its attachment point are also important for optimal activity d-nb.info.

Ecological and Environmental Fate of Spinosyn K

Environmental Persistence and Degradation Pathways

The environmental persistence and degradation pathways of chemical compounds are critical factors in determining their potential long-term impact on ecosystems. For spinosyns, including the mixture spinosad, primary degradation pathways in the environment are generally understood to be photolysis by sunlight and microbial breakdown gov.nl.cacreative-diagnostics.comepa.gov.

Studies on spinosad (Spinosyn A and D) have shown rapid degradation in the presence of sunlight. Photolytic half-lives on treated plant surfaces range from 2 to 16 days, and are less than one day in water gov.nl.cacreative-diagnostics.comorst.edu. In soil exposed to sunlight, half-lives can be less than one day gov.nl.ca. In the absence of sunlight, microbial degradation becomes more significant gov.nl.caorst.edu. Aerobic soil metabolism of spinosad has shown half-lives ranging from 9 to 17 days creative-diagnostics.comepa.govorst.edu. Anaerobic conditions can lead to slower degradation, with reported half-lives in sediment ranging from 161 to 250 days orst.edupsu.edu. Spinosad is also reported to bind rapidly to sediment and soil, exhibiting low potential for movement through soil towards groundwater gov.nl.caepa.govorst.edupsu.edu. Hydrolysis is generally considered less significant compared to photolysis and biodegradation under typical environmental conditions researchgate.netnih.gov.

While these studies provide valuable insights into the fate of the predominant spinosyns (A and D), specific detailed data on the environmental persistence and degradation pathways solely for Spinosyn K are limited in the reviewed literature. This compound has been identified as a minor degradate formed during the degradation of spinosad researchgate.netfao.orgnih.gov. The specific rates and pathways by which this compound itself persists or is further degraded in various environmental compartments (soil, water, air, plant surfaces) may require further dedicated investigation. Some assessments have noted data gaps regarding the toxicology of metabolites like this compound, which could also extend to detailed environmental fate data nih.gov.

Ecological Impact Assessments within Agroecosystems

The ecological impact of pesticides within agroecosystems is a key area of study for evaluating their sustainability. Spinosyns, particularly spinosad, are often considered to have a favorable environmental profile compared to many synthetic insecticides, being derived from a natural process and generally exhibiting lower toxicity to many non-target organisms gov.nl.cacreative-diagnostics.compagepressjournals.orgresearchgate.netusda.govresearchgate.net.

Ecological impact assessments for spinosyn-based products in agroecosystems have largely focused on spinosad (Spinosyn A and D). These assessments have evaluated effects on various non-target organisms, including beneficial arthropods, pollinators, soil organisms, and aquatic life present in agricultural landscapes.

Studies on spinosad have indicated that while it is highly effective against target insect pests, its impact on many beneficial predators and parasitoids is generally considered less severe than that of some conventional insecticides, particularly after sprays have dried pagepressjournals.orgresearchgate.netresearchgate.net. However, spinosad can be very highly toxic to bees, although evidence suggests reduced impact once residues are dry orst.edu. Toxicity to other non-target organisms varies; spinosad is practically non-toxic to moderately toxic to fish depending on the species, slightly to moderately toxic to aquatic invertebrates, but very highly toxic to eastern oysters gov.nl.caorst.edu. It is moderately toxic to earthworms orst.edu.

The rapid degradation of spinosad in the environment, particularly via photolysis, is a significant factor contributing to its generally lower observed risk to non-target organisms in field settings compared to laboratory toxicity data gov.nl.causda.gov. The low mobility in soil also limits potential exposure to groundwater organisms gov.nl.caepa.govorst.edupsu.edu.

Future Research Directions for Spinosyn K

Advancements in Biosynthetic Pathway Elucidation and Engineering

Significant progress has been made in understanding the biosynthetic pathway of spinosyns in Saccharopolyspora spinosa. The genes responsible for spinosyn biosynthesis are primarily located within a 74-kb gene cluster in the S. spinosa genome, with some rhamnose biosynthetic genes located elsewhere. oup.comresearchgate.net This cluster encodes for polyketide synthase subunits, enzymes involved in sugar biosynthesis and attachment, and enzymes for modifying the polyketide backbone. oup.comresearchgate.netgoogle.com

Research has identified specific genes and enzymes crucial for the formation and modification of the spinosyn structure. For example, the spnH, spnI, and spnK genes have been identified as encoding rhamnose 4'-, 2'-, and 3'-O-methyltransferases, respectively, which are involved in the permethylation of the rhamnose moiety. acs.org A mutant strain of S. spinosa lacking a functional 4'-O-methyltransferase (spnH) has been shown to produce Spinosyn K, highlighting the role of this enzyme in the biosynthesis of spinosyn A from precursors like this compound. cotton.orgresearchgate.netresearchgate.net

Development of Novel Analytical Technologies for this compound

Accurate and sensitive analytical methods are essential for the detection, quantification, and study of this compound in various matrices, including fermentation broths, environmental samples, and biological tissues. Current analytical methods for spinosyns, including this compound, often involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS). researchgate.netacs.orgfao.orgresearchgate.net

HPLC-MS and LC-MS methods have been developed and validated for determining spinosyn residues, including this compound, in various agricultural commodities. acs.orgresearchgate.net These methods typically involve extraction with organic solvents and purification steps like solid-phase extraction before analysis. researchgate.netacs.orgfao.orgresearchgate.net

Future research should focus on developing more advanced and efficient analytical technologies specifically tailored for this compound. This could include the development of highly selective and sensitive detection methods, miniaturized analytical systems, or novel sample preparation techniques that require less solvent and sample volume. Exploring hyphenated techniques and high-resolution mass spectrometry could provide more detailed structural information and enable the detection of this compound at even lower concentrations. The development of rapid, on-site analytical tools would also be beneficial for monitoring fermentation processes or assessing environmental levels of this compound.

In-depth Molecular Characterization of Receptor Binding and Action

Spinosyns are known to act as neurotoxins by targeting the nervous system of insects. Their primary mode of action involves the allosteric activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. pagepressjournals.orglukasiewicz.gov.plresearchgate.netresearchgate.netekb.egncl.edu.twresearchgate.net This binding leads to excitation of the insect nervous system, causing involuntary muscle contractions, tremors, prostration, and ultimately paralysis and death. ekb.egncl.edu.tw Spinosyns bind to a site on the nAChR that is distinct from other insecticides like neonicotinoids. pagepressjournals.orglukasiewicz.gov.pl Evidence also suggests a potential minor impact on γ-amino butyric acid (GABA) receptors and GABA-gated chloride channels. lukasiewicz.gov.plresearchgate.netekb.eg

While the mode of action of spinosad (spinosyns A and D) has been extensively studied, the specific binding characteristics and precise molecular interactions of this compound with insect nAChRs and potentially other targets require more in-depth investigation. researchgate.netcapes.gov.br

Future research should aim to:

Determine the binding affinity and kinetics of this compound to various insect nAChR subtypes.

Elucidate the specific binding site(s) of this compound on the receptor complex using techniques such as receptor binding assays, site-directed mutagenesis, and structural biology methods (e.g., cryo-electron microscopy or X-ray crystallography) of receptor-ligand complexes.

Investigate whether this compound interacts with other potential targets, such as GABA receptors, and characterize the nature of these interactions.

Compare the molecular basis of action of this compound with that of spinosyn A and D to understand the structure-activity relationships that govern their insecticidal activity and potentially identify reasons for observed differences in potency or spectrum. cotton.org

Understanding the detailed molecular interactions of this compound with its targets is crucial for predicting its biological activity, assessing the potential for resistance development, and designing novel spinosyn analogs with improved properties.

Exploration of New Biological Activities beyond Insect Control

While spinosyns are primarily recognized for their insecticidal properties, research into other biological activities is an ongoing area of exploration. The unique chemical structure and mode of action of spinosyns suggest the potential for activities beyond insect control. researchgate.net

Future research should systematically explore potential new biological activities of this compound. This could include investigating its effects on other invertebrates, such as mites or nematodes, which are known to be susceptible to some spinosyns. frontiersin.orgekb.eg Furthermore, exploring potential activities in other biological systems could reveal novel applications. This might involve screening for antimicrobial, antifungal, or even pharmacological activities, given the diverse biological roles of natural products derived from microorganisms. Research into the effects of this compound on non-target organisms, while also related to safety, could reveal selective toxicities or other biological effects that warrant further investigation for potential beneficial applications in controlled settings.

Application of Integrated Omics Approaches in this compound Research

Integrated omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining a holistic understanding of biological systems. Applying these approaches to the study of this compound can provide valuable insights into its biosynthesis, mode of action, and potential new activities.

Future research should leverage integrated omics to:

Deepen the understanding of the genetic and regulatory networks controlling this compound biosynthesis in Saccharopolyspora spinosa. researchgate.netacs.orgfrontiersin.org Transcriptomics and proteomics can reveal the expression levels of biosynthetic genes and enzymes under different fermentation conditions, helping to identify bottlenecks and targets for metabolic engineering. researchgate.net

Investigate the molecular responses of target organisms to this compound exposure. Transcriptomics and proteomics can identify genes and proteins that are differentially expressed in response to this compound, providing insights into the affected biological pathways and potential resistance mechanisms.

Explore the metabolic fate of this compound in producing organisms, target organisms, and the environment using metabolomics. This can help identify metabolites and degradation products, which is important for understanding its persistence and potential effects.

Utilize comparative omics to study the differences between S. spinosa strains that produce varying levels of this compound or between susceptible and resistant insect populations exposed to this compound. researchgate.netfrontiersin.org

Integrating data from multiple omics layers can provide a comprehensive picture of the complex biological processes related to this compound, guiding future research and development efforts in a more targeted and efficient manner. acs.orgfrontiersin.org

Q & A

Q. What analytical methods are recommended for characterizing Spinosyn K's physicochemical properties?

this compound's characterization involves high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Key parameters include water solubility (29 mg/L at pH 5, measured via shake-flask method), vapor pressure (2.1 × 10⁻⁸ Pa using transpiration techniques), and acid dissociation constants (pKa 7.8 for the base, determined via potentiometric titration) . Stability studies under varying pH and temperature conditions should be conducted using accelerated degradation protocols.

Q. How is this compound biosynthesized in Saccharopolyspora spinosa, and what are its primary intermediates?

this compound is a precursor to Spinosyn A in the polyketide synthase (PKS) pathway. Biosynthesis involves modular PKS enzymes assembling the macrolide backbone, followed by post-PKS modifications: rhamnose glycosylation and sequential O-methylations. This compound lacks the final 4-O-methylation on the rhamnose moiety, a step catalyzed by the SpnH methyltransferase in wild-type strains. Mutational studies show that SpnH-deficient strains accumulate this compound, confirming its role as a biosynthetic intermediate .

Q. What experimental designs are suitable for assessing this compound's bioactivity against insect pests?

Use dose-response bioassays with standardized insect populations (e.g., Heliothis virescens larvae) under controlled environmental conditions. Apply this compound via topical application or diet incorporation, and measure mortality rates, growth inhibition, or feeding deterrence over 24–72 hours. Include positive controls (e.g., Spinosyn A) and solvent-only negative controls. Statistical analysis should employ probit models for LD₅₀/LC₅₀ calculations and ANOVA for treatment comparisons .

Advanced Research Questions

Q. How can genetic engineering be used to optimize this compound production in microbial systems?

Strategies include:

- Gene overexpression : Amplify spnH or rate-limiting PKS genes in S. spinosa via plasmid-based systems.

- CRISPR-Cas9 editing : Knock out competing pathways (e.g., secondary metabolite clusters) to redirect metabolic flux.

- Heterologous expression : Clone the this compound biosynthetic gene cluster into Streptomyces hosts with high-yield fermentation capabilities. Monitor titers using LC-MS and optimize fed-batch bioreactor conditions (pH, oxygenation, carbon/nitrogen ratios) .

Q. What mechanisms explain contradictory bioactivity data between this compound and its methylated derivative, Spinosyn A?

Spinosyn A’s 4-O-methyl group enhances binding affinity to insect nicotinic acetylcholine receptors (nAChRs), as shown via radioligand displacement assays. Comparative molecular docking simulations reveal that the methyl group stabilizes hydrophobic interactions in the receptor’s ligand-binding domain. In contrast, this compound’s unmethylated rhamnose reduces membrane permeability, validated using Caco-2 cell monolayers and parallel artificial membrane permeability assays (PAMPA) .

Q. How can researchers address discrepancies in this compound’s environmental stability reported across studies?

Conduct controlled stability studies under OECD guidelines:

- Hydrolysis : Expose this compound to buffers at pH 4, 7, and 9 (25°C and 50°C).

- Photolysis : Use xenon-arc lamps simulating sunlight, measuring degradation via HPLC-UV.

- Soil half-life : Perform aerobic/anaerobic soil incubations with LC-MS/MS quantification. Discrepancies often arise from variations in matrix complexity (e.g., organic matter content) or analytical method sensitivity. Validate findings using interlaboratory reproducibility trials .

Q. What methodologies are effective for isolating this compound from complex fermentation broths?

Employ multistep purification:

- Solid-liquid extraction : Use acetone or ethyl acetate to recover this compound from biomass.

- Chromatography : Perform flash chromatography (silica gel, hexane/acetone gradients) followed by preparative HPLC with C18 columns (acetonitrile/water mobile phase).

- Crystallization : Optimize solvent mixtures (e.g., methanol/water) for recrystallization. Monitor purity at each stage via thin-layer chromatography (TLC) and NMR .

Methodological Frameworks

Q. How can the PICO framework structure research on this compound’s efficacy compared to synthetic insecticides?

- Population : Target insect species (e.g., Spodoptera frugiperda).

- Intervention : this compound application at varying concentrations.

- Comparator : Synthetic insecticides (e.g., pyrethroids) or Spinosyn A.

- Outcome : Mortality rates, resistance development metrics. This design ensures focused hypothesis testing, such as: “In S. frugiperda, does this compound (I) versus λ-cyhalothrin (C) reduce LC₅₀ values (O)?” .

Q. What FINER criteria apply when formulating hypotheses about this compound’s mode of action?

- Feasible : Use in vitro receptor-binding assays and gene knockout models.

- Interesting : Explore novel interactions with insect ion channels.

- Novel : Investigate understudied cross-resistance mechanisms.

- Ethical : Adhere to arthropod welfare guidelines (e.g., minimizing suffering).

- Relevant : Align with integrated pest management (IPM) strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.